2-Methoxyethyl acrylate
Overview
Description
2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless to slightly yellow liquid with a sharp musty odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which are utilized in various industrial applications such as coatings, adhesives, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to facilitate the removal of water formed during the reaction. Another method involves the transesterification of methyl acrylate with 2-methoxyethanol in the presence of a catalyst like zinc acetylacetonate .
Industrial Production Methods: In industrial settings, this compound is produced using a reactive distillation process. This method involves the esterification of acrylic acid with 2-methoxyethanol in the presence of a polymerization inhibitor to prevent unwanted polymerization during the reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-methoxyethanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.
Hydrolysis: Conducted under acidic or basic conditions, typically at elevated temperatures.
Addition Reactions: Carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 2-methoxyethanol.
Addition Reactions: Various esters and amides depending on the nucleophile used
Scientific Research Applications
2-Methoxyethyl acrylate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, UV resistance, and water resistance.
Medicine: Utilized in the formulation of drug delivery systems and medical adhesives.
Industry: Applied in the production of coatings, adhesives, and plastics with enhanced properties such as improved bendability and oil resistance
Mechanism of Action
The mechanism by which 2-Methoxyethyl acrylate exerts its effects is primarily through its ability to polymerize and form copolymers. These polymers can interact with various molecular targets and pathways, depending on their specific structure and composition. For example, in biomedical applications, the anti-thrombogenic properties of polymers derived from this compound are attributed to their ability to resist protein adsorption and platelet adhesion .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the methoxyethyl group, resulting in different physical and chemical properties.
Ethyl acrylate: Contains an ethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.
Butyl acrylate: Features a butyl group, which imparts different mechanical and thermal properties to the resulting polymers.
Uniqueness: 2-Methoxyethyl acrylate is unique due to its methoxyethyl group, which imparts specific properties such as improved flexibility, UV resistance, and water resistance to the polymers and copolymers derived from it. These properties make it particularly valuable in applications requiring enhanced performance under various environmental conditions .
Properties
IUPAC Name |
2-methoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUBKYHMMPGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-METHOXYETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97008-69-0, 32171-39-4, 28628-64-0 | |
Record name | Polyethylene glycol methyl ether acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97008-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol methyl ether acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32171-39-4 | |
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Record name | Poly(2-methoxyethyl acrylate) | |
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DSSTOX Substance ID |
DTXSID7025554 | |
Record name | 2-Methoxyethyl acrylate | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Boiling Point |
312.8 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Density |
1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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CAS No. |
3121-61-7, 32171-39-4 | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | Methoxyethyl acrylate | |
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Record name | 2-Methoxyethyl acrylate | |
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Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Record name | 2-Methoxyethyl acrylate | |
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Record name | 2-methoxyethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.545 | |
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Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |
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Record name | 2-METHOXYETHYL ACRYLATE | |
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Melting Point |
-48.3 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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